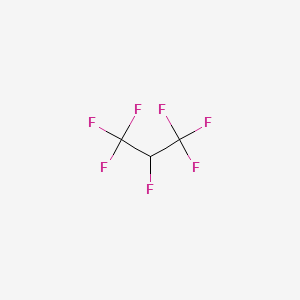
1,1,1,2,3,3,3-Heptafluoropropane
Cat. No. B1665588
Key on ui cas rn:
431-89-0
M. Wt: 170.03 g/mol
InChI Key: YFMFNYKEUDLDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05221492
Procedure details


The solubility of the FC-218/DME azeotrope (90.3/9.7) and the HFC-227ea/DME azeotrope (87.5/12.5) in polystyrene was determined by combining a piece of polystyrene (about 2.5 cm long, 0.5 cm wide and 0.05 cm thick) with about 50 g azeotrope. The azeotropes, FC-218 and HFC-227ea showed little or no solvency for polystyrene, producing no plasticization of the thermoplastic polymer. The data are summarized in Table IV.
[Compound]
Name
( 90.3/9.7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
HFC-227ea DME
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( 87.5/12.5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([F:10])([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3].COCCOC>COCCOC>[CH:1]([F:10])([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
( 90.3/9.7 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
HFC-227ea DME
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)F.COCCOC
|
Step Three
[Compound]
|
Name
|
( 87.5/12.5 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
polystyrene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
polystyrene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
